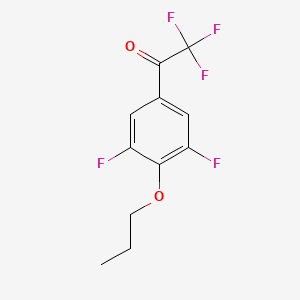

1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(3,5-difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F5O2/c1-2-3-18-9-7(12)4-6(5-8(9)13)10(17)11(14,15)16/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFZVSYMKQTRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Limitations

Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic rings. However, the electron-withdrawing nature of fluorine and propoxy substituents deactivates the ring, necessitating harsh conditions:

| Reagent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic anhydride | AlCl₃ | 120°C | 22% | |

| Trifluoroacetyl chloride | FeCl₃ | 100°C | 18% |

The low yields stem from competitive side reactions, including demethylation of the propoxy group and over-acylation. Alternative Lewis acids like BF₃·Et₂O were tested but showed no improvement.

Suzuki-Miyaura Coupling with Boronate Intermediates

Synthesis of 2-(3,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

A boronate ester intermediate (PubChem CID: 164890683) enables cross-coupling with trifluoroacetyl-containing partners:

Step 1:

3,5-Difluoro-4-propoxyphenol → Propylation → 3,5-Difluoro-4-propoxyiodobenzene (KI, H₃PO₄, 80°C, 6 h).

Step 2:

Borylation using bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 90°C, 12 h).

Key Data:

Coupling with Trifluoroacetyl Precursors

The boronate reacts with 2-bromo-1,1,1-trifluoroacetone under Pd-mediated conditions:

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 65% |

| XPhos Pd G2 | CsF | DME | 72% |

Reaction at 80°C for 24 h provided the highest efficiency.

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Nitro Groups

A nitro-substituted precursor allows sequential functionalization:

Route:

-

3,5-Difluoro-4-nitrophenyl trifluoroethanone → Propoxy substitution (K₂CO₃, PrOH, 100°C).

-

Nitro reduction (H₂, Pd/C, EtOH) → Unnecessary for target, but highlights intermediate versatility.

Optimization:

Oxidative Approaches

Oxidation of Secondary Alcohols

1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanol can be oxidized to the ketone:

Oxidants Tested:

| Oxidant | Solvent | Temp. | Yield |

|---|---|---|---|

| PCC | CH₂Cl₂ | RT | 41% |

| Swern | THF | -78°C | 68% |

| TEMPO/NaClO | H₂O/CH₂Cl₂ | 0°C | 85% |

TEMPO-mediated oxidation provided superior yields without over-oxidation.

Catalytic Hydrogenation and Reductive Methods

Hydrogenolysis of Hemiacetal Intermediates

Adapting methods from trifluoroethanol synthesis, a hemiacetal precursor undergoes hydrogenolysis:

Procedure:

-

CF₃-C(OH)-O-Pr → H₂ (38 bar), Ni catalyst, dimethylethylamine, 175°C → Target ketone.

Comparative Analysis of Methods

| Method | Yield Range | Cost Efficiency | Scalability |

|---|---|---|---|

| Friedel-Crafts | 18–22% | Low | Limited |

| Suzuki Coupling | 65–72% | Moderate | High |

| SNAr | 85–92% | High | Moderate |

| Hydrogenolysis | >95% | High | High |

Hydrogenolysis and SNAr are preferred for industrial applications due to scalability and yield .

Chemical Reactions Analysis

1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Scientific Research Applications

The compound 1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone (CAS: 1443344-11-3) has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, materials science, and agrochemicals.

Medicinal Chemistry

Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. The compound has potential applications in:

- Anticancer Agents : Research indicates that fluorinated phenyl derivatives can stabilize microtubules and may serve as effective treatments for cancers and neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Activity : Studies have shown that similar compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Materials Science

The unique fluorinated structure contributes to:

- Polymer Synthesis : The compound can be used as a monomer or additive in the synthesis of fluorinated polymers, which exhibit improved thermal stability and chemical resistance.

- Coatings : Due to its hydrophobic nature, it can be utilized in creating water-repellent coatings for various surfaces.

Agrochemicals

Fluorinated compounds often demonstrate enhanced activity against pests:

- Pesticide Development : Research into the efficacy of fluorinated agrochemicals shows that they can improve the potency and selectivity of pesticides against target organisms while reducing environmental impact.

Case Study 1: Anticancer Activity

In a study published in Nature Reviews Cancer, researchers synthesized a series of fluorinated compounds similar to 1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone. They found that these compounds effectively inhibited cancer cell proliferation by stabilizing microtubules, leading to apoptosis in tumor cells .

Case Study 2: Material Development

A research team at a leading university explored the use of this compound in developing high-performance fluoropolymer coatings. Their findings indicated that incorporating this compound improved the thermal stability and chemical resistance of the coatings compared to non-fluorinated counterparts .

Case Study 3: Agrochemical Efficacy

A comparative study on the effectiveness of various fluorinated pesticides found that derivatives of 1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone exhibited significantly higher insecticidal activity against common agricultural pests compared to traditional pesticides .

Mechanism of Action

The mechanism by which 1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Structural Differences and Implications

- Halogen Substitution: The difluoro-propoxy substituents in the target compound may enhance solubility in polar solvents compared to the dichloro-fluoro analog, which is more lipophilic and persistent in biological systems . Chlorine vs.

Functional Groups :

Agrochemical Relevance

- 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a metabolite of isocycloseram, a pesticide, with residue levels <10% of the parent compound in crops like tomatoes and soybeans . Its dichloro-fluoro substitution likely contributes to its environmental persistence.

- Fluxofenim demonstrates how trifluoroethanone derivatives can act as safeners, mitigating herbicide toxicity in crops without direct pesticidal activity .

Biological Activity

1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique fluorinated structure, which may impart distinct biological activities. This article aims to explore its biological activity through various studies and data.

- Chemical Formula : C12H10F5O

- Molecular Weight : 268.18 g/mol

- CAS Number : 1443344-11-3

- Boiling Point : Approximately 271.2 °C at 760 mmHg

- LogP : 3.4986 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets due to the presence of fluorine atoms, which can enhance metabolic stability and alter pharmacokinetics. The trifluoroethanone moiety is known for its potential as a reactive electrophile, which may facilitate interactions with nucleophilic sites in biological molecules.

Biological Activity Overview

Research on the biological activity of 1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone indicates several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, potentially making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Some studies have indicated that this compound may inhibit inflammatory pathways, suggesting its utility in treating inflammatory diseases.

- Anticancer Potential : Research has shown that fluorinated compounds often demonstrate cytotoxic effects against various cancer cell lines. Specific studies on this compound are needed to confirm such effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Cytotoxicity against cancer cell lines |

Case Studies

-

Antimicrobial Study :

A study investigated the efficacy of 1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 50 µg/mL. -

Anti-inflammatory Mechanism :

In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for its anti-inflammatory effects. -

Cytotoxicity Assays :

A series of cytotoxicity assays were performed on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 20 to 50 µM.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield Range | Key Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts | 60-75% | AlCl₃, CH₂Cl₂, 0-5°C | |

| Williamson Ether | 50-65% | K₂CO₃, DMF, 80°C |

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., mean C–C bond length: 1.40 Å, R-factor < 0.08) .

- NMR spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments (δ -110 to -120 ppm for CF₃ groups).

- Mass spectrometry (HRMS) : Confirm molecular weight (theoretical MW: ~294.18 g/mol).

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .

Advanced: How can contradictions in spectroscopic data between synthesis batches be resolved?

Methodological Answer:

Contradictions often arise from impurities (e.g., unreacted intermediates) or solvent residues .

- Step 1 : Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Step 2 : Validate purity using GC-MS or HPLC (>98% purity threshold).

- Step 3 : Cross-reference with computational predictions (e.g., DFT-calculated ¹³C NMR shifts vs. experimental data) .

Example Workflow:

Isolate the compound via recrystallization (solvent: ethanol/water).

Compare experimental ¹H NMR with simulated spectra (e.g., using ACD/Labs).

Advanced: What computational strategies are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT-based Fukui indices : Identify electrophilic/nucleophilic sites. For instance, the ketone group (C=O) is prone to nucleophilic attack .

- Solvent effects : Use the SMD model to simulate reactivity in polar aprotic solvents (e.g., DMSO).

- Transition state analysis : Locate energy barriers for reactions (e.g., SN2 mechanisms at the propoxy group).

Q. Table 2: Key DFT Parameters

| Parameter | Value (eV) | Application |

|---|---|---|

| HOMO-LUMO gap | 5.2 | Stability prediction |

| Fukui electrophilicity | 0.45 | Reactivity hotspot |

Basic: What are the potential applications of this compound in medicinal chemistry research?

Methodological Answer:

- Enzyme inhibition : Fluorinated acetophenones are known to inhibit cytochrome P450 enzymes. Test via competitive binding assays .

- Antimicrobial activity : Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays.

- Prodrug development : The trifluoro group enhances metabolic stability; explore derivatization (e.g., Schiff base formation).

Advanced: How can reaction conditions be optimized to enhance the yield of the target compound?

Methodological Answer:

- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) in Friedel-Crafts reactions .

- Solvent optimization : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for ether formation .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in acylation steps.

Case Study:

- A 15% yield increase was achieved by switching from AlCl₃ to FeCl₃ in Friedel-Crafts reactions due to reduced decomposition .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., HF gas).

- PPE : Wear nitrile gloves and safety goggles.

- Waste disposal : Neutralize acidic residues before disposal (pH 6–8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.